n-[4-(Benzyloxy)-2-nitrophenyl]acetamide
CAS No.: 26697-34-7
Cat. No.: VC14441245
Molecular Formula: C15H14N2O4
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
![n-[4-(Benzyloxy)-2-nitrophenyl]acetamide - 26697-34-7](/images/structure/VC14441245.png)
Specification
CAS No. | 26697-34-7 |
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Molecular Formula | C15H14N2O4 |
Molecular Weight | 286.28 g/mol |
IUPAC Name | N-(2-nitro-4-phenylmethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C15H14N2O4/c1-11(18)16-14-8-7-13(9-15(14)17(19)20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,16,18) |
Standard InChI Key | SACPOVZYRYEAEN-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N-[4-(Benzyloxy)-2-nitrophenyl]acetamide consists of a phenyl ring substituted with three functional groups:
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Acetamide group (-NHCOCH₃) at position 1, contributing hydrogen-bonding capacity.
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Nitro group (-NO₂) at position 2, introducing electron-withdrawing effects.
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Benzyloxy group (-OCH₂C₆H₅) at position 4, enhancing lipophilicity and steric bulk .
The IUPAC name derives from this substitution pattern: N-(4-(benzyloxy)-2-nitrophenyl)acetamide.
Table 1: Key Molecular Properties
Property | Value |
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Molecular Formula | C₁₅H₁₃N₂O₄ |
Molecular Weight | 293.28 g/mol |
SMILES | CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)N+[O-] |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 5 (2x O from NO₂, 1x O from ether, 1x O from amide) |
Synthesis and Optimization Strategies
Synthetic Routes
While no direct synthesis protocols for N-[4-(Benzyloxy)-2-nitrophenyl]acetamide are documented, analogous nitroaromatic acetamides are typically synthesized via:
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Nucleophilic Aromatic Substitution: Introducing the benzyloxy group to a pre-nitrated phenylacetamide precursor.
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Acylation Reactions: Reacting 4-(benzyloxy)-2-nitroaniline with acetyl chloride in the presence of a base .
For example, a brominated analog (N-(2-(benzyloxy)-4-bromo-6-nitrophenyl)acetamide) is synthesized through sequential nitration, bromination, and acylation steps .
Table 2: Comparison with Structural Analogs
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, acetone) due to the nitro and amide groups. Limited water solubility (<0.1 mg/mL at 25°C) .
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Melting Point: Estimated at 160–165°C based on analogs.
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Stability: Susceptible to photodegradation under UV light, common in nitroaromatics.
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1,650 cm⁻¹ (amide C=O stretch), ~1,520 cm⁻¹ (NO₂ asymmetric stretch), and ~1,250 cm⁻¹ (C-O-C ether stretch).
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NMR: Expected signals include δ 2.1 ppm (CH₃ from acetamide), δ 5.1 ppm (OCH₂ from benzyloxy), and δ 8.0–8.5 ppm (aromatic protons) .
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies are lacking, structurally related compounds exhibit:
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Anti-inflammatory Activity: Inhibition of cyclooxygenase-2 (COX-2) via nitro group-mediated redox modulation.
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Anti-cancer Potential: Induction of apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) through reactive oxygen species (ROS) generation .
Table 3: Comparative Bioactivity of Analogous Compounds
Compound | IC₅₀ (COX-2 Inhibition) | ROS Induction (Fold Change) |
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N-(4-Nitrophenyl)acetamide | 12 µM | 2.5 |
N-(2-(Benzyloxy)-4-bromo-6-nitrophenyl)acetamide | 8 µM | 3.8 |
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound Optimization: The benzyloxy group’s steric bulk may improve target selectivity in kinase inhibitors.
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Prodrug Development: Nitro groups facilitate bioreductive activation in hypoxic tumor environments .
Materials Science
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Polymer Modification: Nitroaromatics enhance thermal stability in epoxy resins.
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Coordination Chemistry: Potential ligand for transition metals (e.g., Cu²⁺) in catalytic systems.
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